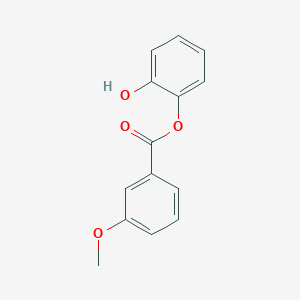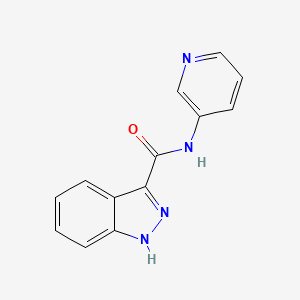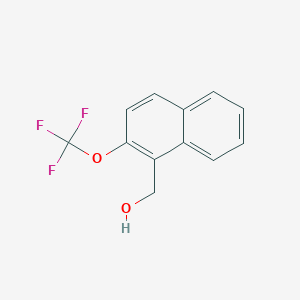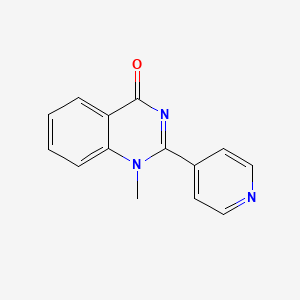
1-(2-Chloro-7-methoxyquinolin-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-7-methoxyquinolin-3-yl)ethanol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 1-(2-Chloro-7-methoxyquinolin-3-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-7-methoxyquinoline and ethylene oxide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and yield of the desired product.
Analyse Chemischer Reaktionen
1-(2-Chloro-7-methoxyquinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions to form various substituted quinoline derivatives. Typical reagents include sodium methoxide and potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-7-methoxyquinolin-3-yl)ethanol has found applications in various fields of scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives, which are of interest in medicinal chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that quinoline derivatives, including this compound, have potential therapeutic applications in the treatment of diseases such as malaria and cancer.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-7-methoxyquinolin-3-yl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication and repair.
Pathways: The compound can modulate signaling pathways that regulate cell growth and apoptosis. This makes it a potential candidate for the development of anticancer drugs.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloro-7-methoxyquinolin-3-yl)ethanol can be compared with other quinoline derivatives to highlight its uniqueness:
Similar Compounds: Other quinoline derivatives include 2-chloroquinoline, 7-methoxyquinoline, and 3-ethylquinoline.
Uniqueness: The presence of both chloro and methoxy groups in the compound’s structure imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C12H12ClNO2 |
|---|---|
Molekulargewicht |
237.68 g/mol |
IUPAC-Name |
1-(2-chloro-7-methoxyquinolin-3-yl)ethanol |
InChI |
InChI=1S/C12H12ClNO2/c1-7(15)10-5-8-3-4-9(16-2)6-11(8)14-12(10)13/h3-7,15H,1-2H3 |
InChI-Schlüssel |
LMIDMAGSHFBQHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(N=C2C=C(C=CC2=C1)OC)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


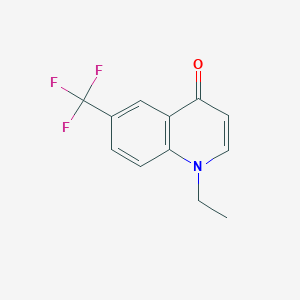
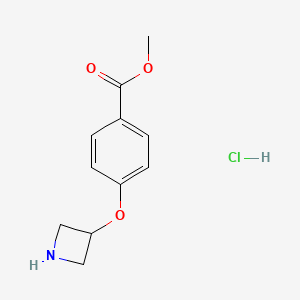
![Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate](/img/structure/B11871835.png)

![3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one](/img/structure/B11871845.png)
